1-Chloro-3-[(2-methylpropyl)sulfanyl]propane
Overview
Description
1-Chloro-3-[(2-methylpropyl)sulfanyl]propane is an organic compound with the molecular formula C7H15ClS and a molecular weight of 166.71 g/mol . It is also known by its IUPAC name, 3-chloropropyl isobutyl sulfide . This compound is characterized by the presence of a chloro group, a sulfanyl group, and a branched alkyl chain, making it a versatile intermediate in organic synthesis.
Preparation Methods
The synthesis of 1-chloro-3-[(2-methylpropyl)sulfanyl]propane typically involves the reaction of 3-chloropropanol with isobutyl mercaptan under acidic conditions . The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 3-chloropropanol is replaced by the sulfanyl group of isobutyl mercaptan. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Chloro-3-[(2-methylpropyl)sulfanyl]propane undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding hydrocarbon using reducing agents like lithium aluminum hydride.
Elimination: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Common reagents and conditions used in these reactions include strong bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing agents (e.g., hydrogen peroxide). The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Chloro-3-[(2-methylpropyl)sulfanyl]propane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to study the effects of sulfanyl-containing compounds on biological systems, including enzyme inhibition and protein modification.
Medicine: It may serve as a precursor for the synthesis of therapeutic agents, particularly those targeting sulfanyl-sensitive pathways.
Industry: The compound is used in the production of specialty chemicals, including surfactants and lubricants.
Mechanism of Action
The mechanism of action of 1-chloro-3-[(2-methylpropyl)sulfanyl]propane involves its interaction with molecular targets through its chloro and sulfanyl groups. The chloro group can participate in nucleophilic substitution reactions, while the sulfanyl group can form covalent bonds with thiol groups in proteins, potentially leading to enzyme inhibition or protein modification. These interactions can affect various biochemical pathways, depending on the specific molecular targets involved.
Comparison with Similar Compounds
1-Chloro-3-[(2-methylpropyl)sulfanyl]propane can be compared with other similar compounds, such as:
1-Chloro-3-[(2-methylpropyl)thio]propane: Similar structure but with a thioether linkage instead of a sulfanyl group.
3-Chloropropyl isobutyl ether: Similar structure but with an ether linkage instead of a sulfanyl group.
3-Chloropropyl isobutyl amine: Similar structure but with an amine group instead of a sulfanyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and applications compared to its analogs.
Properties
IUPAC Name |
1-(3-chloropropylsulfanyl)-2-methylpropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15ClS/c1-7(2)6-9-5-3-4-8/h7H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHKUSJFPOUPTHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSCCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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